2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated thiazole.
Sulfonylation: The methylsulfonyl group can be introduced using a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the thiazole derivative with the phenoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thioethers.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound could be used in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenyl groups could facilitate binding to these targets through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-1,3-thiazol-2-ol
- 4-(4-fluorophenyl)-1,3-thiazol-2-ol
- 4-(4-phenoxyphenyl)thiazol-2-ol
Uniqueness
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide is unique due to the presence of both a sulfonyl group and a phenoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could translate to specific binding affinities and selectivities in biological systems, as well as unique physical properties in materials science applications.
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methylsulfonyl group and phenoxyphenyl substituents enhances its pharmacological profile. Its molecular formula is C24H24N2O3S.
1. Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. A study focused on similar thiazole compounds indicated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of the caspase pathway, leading to programmed cell death .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6f | A549 | 5.38 | Apoptosis via caspase activation |
6g | C6 | 4.20 | Apoptosis via caspase activation |
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, including MRSA and E. coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 0.5 µg/mL |
E. coli | 1.0 µg/mL |
K. pneumoniae | 0.8 µg/mL |
P. aeruginosa | 1.5 µg/mL |
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects, particularly as a COX-2 inhibitor. Compounds with similar structures have shown selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects common with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 3: COX Inhibition Data
Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
---|---|---|
Compound A | 0.10 | 132 |
Compound B | 0.31 | 31 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and the aryl substituents significantly influence the biological activity of these compounds. Electron-withdrawing groups at specific positions on the phenyl rings enhance potency, while steric hindrance can reduce activity .
Case Study 1: Antimalarial Activity
A series of thiazole derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups showed promising results, leading to further investigations into their structure optimization for improved efficacy .
Case Study 2: Leishmanicidal Activity
Hybrid phthalimido-thiazoles have been reported to exhibit potent leishmanicidal activity, demonstrating significant cytotoxicity against Leishmania infantum. The compounds induced ultrastructural changes in parasites, suggesting a mechanism involving mitochondrial dysfunction .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-32(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-31-24)18-9-11-20(12-10-18)30-19-5-3-2-4-6-19/h2-14,16H,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHBAILRBOXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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